4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole
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Overview
Description
4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidine group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of a suitable catalyst to form the thiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and pyrrolidine groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl-2-thiazole: Lacks the pyrrolidine group, which may affect its biological activity and chemical reactivity.
2-pyrrolidin-1-yl-1,3-thiazole: Lacks the nitrophenyl group, which may influence its electron transfer properties and interactions with biological targets.
4-(4-aminophenyl)-2-pyrrolidin-1-yl-1,3-thiazole:
Uniqueness
4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole is unique due to the presence of both the nitrophenyl and pyrrolidine groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(4-nitrophenyl)-2-pyrrolidin-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-16(18)11-5-3-10(4-6-11)12-9-19-13(14-12)15-7-1-2-8-15/h3-6,9H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQXACGIFCWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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